METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
Overview
Description
Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a benzoate ester, a chlorophenoxy group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Azetidinone Ring: This can be achieved through a , which involves the reaction of an imine with a ketene.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction of a chlorophenol derivative with an appropriate electrophile.
Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{3-(4-bromophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate
- Methyl 4-{3-(4-fluorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate
- Methyl 4-{3-(4-methylphenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate
Uniqueness
Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The combination of the azetidinone ring with the chlorophenoxy and dimethoxyphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO6/c1-32-22-13-4-17(16-23(22)33-2)14-15-29-24(18-5-7-19(8-6-18)27(31)34-3)25(26(29)30)35-21-11-9-20(28)10-12-21/h4-13,16,24-25H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDBUWGPIPGQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.